molecular formula C18H21NO4 B1427232 (R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate CAS No. 1394138-46-5

(R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Numéro de catalogue: B1427232
Numéro CAS: 1394138-46-5
Poids moléculaire: 315.4 g/mol
Clé InChI: DCLWRXYFJCMXEE-XTFNENAJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a compound with the molecular formula C18H21NO4 and a molecular weight of 315.37 g/mol, is a derivative of phenylethylamine featuring a benzofuran moiety. This compound has garnered attention due to its potential biological activities, particularly in anticancer research and neuroprotection.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H21NO4\text{C}_{18}\text{H}_{21}\text{N}\text{O}_{4}

The compound consists of a phenylethylamine backbone with an ester linkage to a hydroxylated benzofuran derivative. This structural configuration is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound. The structure-activity relationship (SAR) indicates that modifications at the C-2 position of the benzofuran ring are crucial for enhancing cytotoxic effects against various cancer cell lines.

Case Studies:

  • Cytotoxicity Against Cancer Cells : A study found that certain benzofuran derivatives exhibited significant cytotoxicity against K562 and HL60 leukemia cells with IC50 values as low as 0.1 μM. These findings suggest that the presence of specific substituents on the benzofuran ring can enhance selectivity for cancer cells while minimizing toxicity to normal cells .
  • Mechanism of Action : Another investigation into similar compounds revealed that they could inhibit critical signaling pathways in cancer cells, such as the AKT pathway, leading to reduced proliferation and increased apoptosis in tumor cells .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that compounds related to (R)-1-phenylethanamine may also exhibit neuroprotective effects. For instance, studies on related lignanamides demonstrated protective effects against neurotoxic agents in neuronal cell lines .

Summary of Biological Activities

Activity TypeCell Line/ModelIC50 ValueReference
Anticancer ActivityK562 (Leukemia)0.1 μM
Anticancer ActivityHL60 (Leukemia)5 μM
Neuroprotective EffectSH-SY5Y CellsNot specified

Q & A

Q. What are the key synthetic strategies for preparing (R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate while preserving stereochemical integrity?

Basic Research Question
The synthesis of this chiral compound requires careful control of stereochemistry at both the (R)-phenylethanamine and (S)-benzofuran acetate moieties. A common approach involves:

  • Step 1 : Synthesis of the (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate intermediate via Mitsunobu reaction, which retains configuration during coupling (e.g., using diethyl azodicarboxylate and triphenylphosphine) .
  • Step 2 : Resolution of (R)-1-phenylethanamine using chiral auxiliaries or enzymatic methods to ensure enantiopurity .
  • Step 3 : Esterification or salt formation to link the two moieties, monitored by chiral HPLC to confirm stereochemical fidelity .

Key Considerations : Use anhydrous conditions to prevent racemization, and validate intermediates via 1H NMR^1 \text{H NMR} and optical rotation measurements .

Q. How can researchers resolve discrepancies in enantiomeric excess (ee) measurements between HPLC and polarimetry?

Advanced Research Question
Discrepancies often arise due to solvent effects, impurities, or instrumental calibration. Methodological solutions include:

  • Cross-Validation : Analyze the same sample using both chiral HPLC (e.g., Chiralpak® columns) and polarimetry, ensuring solvent consistency (e.g., ethanol or hexane/isopropanol mixtures) .
  • Spiking Experiments : Add a known quantity of the opposite enantiomer to assess detection limits and column efficiency .
  • NMR Chiral Shift Reagents : Use europium-based reagents to split NMR peaks for direct ee quantification, complementing chromatographic data .

Example : In a 2023 study, HPLC-reported 98% ee for the (S)-benzofuran moiety aligned with polarimetry only after removing trace solvents (e.g., residual THF) that skewed optical rotation .

Q. What purification techniques optimize enantiomeric excess for the final compound?

Basic Research Question

  • Recrystallization : Use solvent pairs like ethyl acetate/hexane to isolate high-purity crystals. For example, recrystallizing the (S)-acetate intermediate increased ee from 92% to 99% .
  • Chiral Chromatography : Preparative HPLC with cellulose-based columns effectively separates diastereomeric salts .
  • Derivatization : Convert the free amine to a diastereomeric salt (e.g., using L-tartaric acid) for selective crystallization .

Data Note : Post-purification, characterize by melting point analysis and 13C NMR^{13} \text{C NMR} to confirm absence of polymorphic impurities .

Q. How does the choice of protecting groups impact the synthesis of the benzofuran moiety?

Advanced Research Question
The 6-hydroxy group on the benzofuran requires protection during coupling reactions. Comparative studies show:

  • tert-Butyldimethylsilyl (TBS) Ethers : Provide high stability under Mitsunobu conditions but require harsh deprotection (e.g., TBAF) that may racemize sensitive chiral centers .
  • Benzyl Ethers : Removable via hydrogenation, compatible with palladium catalysts, but introduce flammability risks .
  • Acetyl Groups : Less common due to competing esterification side reactions with the acetate moiety .

Optimization Tip : Use TBS protection for acid-sensitive intermediates and switch to benzyl groups if hydrogenolysis is feasible .

Q. What analytical methods validate the structural and stereochemical identity of the compound?

Basic Research Question

  • Chiral HPLC : Baseline separation of enantiomers using columns like Chiralcel® OD-H (hexane:isopropanol 90:10, 1 mL/min) .
  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm regiochemistry; NOESY correlations verify spatial arrangement of the benzofuran and phenylethanamine groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C18_{18}H21_{21}NO4_4, [M+H]+^+ calc. 316.1543) .

Case Study : A 2022 study used 1H NMR^1 \text{H NMR} coupling constants (J=8.2HzJ = 8.2 \, \text{Hz}) to confirm the dihydrobenzofuran ring conformation .

Q. How can researchers mitigate racemization during esterification of the (S)-benzofuran acetate?

Advanced Research Question
Racemization often occurs under acidic or high-temperature conditions. Strategies include:

  • Low-Temperature Reactions : Perform esterifications at 0–5°C using DCC/DMAP coupling agents .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively acylate the (S)-enantiomer without racemization .
  • In Situ Monitoring : Use FTIR to track carbonyl stretching (1720–1740 cm1^{-1}) and abort reactions if intermediate degradation is detected .

Data Insight : A 2021 study achieved 99% ee by limiting reaction time to 2 hours and avoiding proton donors like methanol .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Stereochemical Drift : Larger batches may introduce kinetic resolution issues; optimize stirring rate and cooling efficiency to maintain homogeneity .
  • Cost of Chiral Reagents : Replace expensive catalysts (e.g., Ru-based metathesis catalysts) with asymmetric organocatalysts for cost-effective scaling .
  • Purification Throughput : Switch from preparative HPLC to simulated moving bed (SMB) chromatography for continuous purification .

Example : A 2023 pilot-scale synthesis achieved 85% yield and >98% ee using SMB chromatography, reducing solvent waste by 40% .

Propriétés

IUPAC Name

2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid;(1R)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4.C8H11N/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7;1-7(9)8-5-3-2-4-6-8/h1-2,4,6,11H,3,5H2,(H,12,13);2-7H,9H2,1H3/t6-;7-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLWRXYFJCMXEE-XTFNENAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N.C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N.C1[C@H](C2=C(O1)C=C(C=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Reactant of Route 2
(R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Reactant of Route 3
(R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Reactant of Route 4
(R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Reactant of Route 5
(R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Reactant of Route 6
(R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.